![molecular formula C14H11NO B11828289 4-phenoxy-1H-indole](/img/structure/B11828289.png)
4-phenoxy-1H-indole
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Overview
Description
4-Phenoxy-1H-indole is a heterocyclic aromatic organic compound that features an indole core substituted with a phenoxy group at the 4-position Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenoxy-1H-indole typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst to form the indole core.
Phenoxy Substitution: The indole core is then subjected to a nucleophilic aromatic substitution reaction with a phenol derivative to introduce the phenoxy group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by phenoxy substitution using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxy-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Phenol derivatives, acid catalysts.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-Phenoxy-1H-indole and its derivatives have been investigated for their anticancer properties. Research indicates that indole derivatives can effectively target cancer cells by inhibiting tubulin polymerization, which is crucial for cell division. For instance, certain indole derivatives have shown significant antiproliferative activity against various human cancer cell lines, with IC50 values indicating potent efficacy. In particular, compounds derived from the indole scaffold have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and increased reactive oxygen species (ROS) levels .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of this compound derivatives. Compounds with this scaffold have been shown to inhibit the production of pro-inflammatory cytokines in human bronchial epithelial cells. For example, specific derivatives were found to reduce LPS-induced IL-6 and IL-8 production, suggesting their utility in treating inflammatory diseases .
Antimicrobial Properties
The antimicrobial activities of this compound derivatives have also been explored. Certain compounds exhibit significant inhibitory effects against various pathogenic bacteria and fungi, making them promising candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications on the phenoxy group can significantly influence the compound's potency and selectivity against biological targets. For instance, substituents on the phenyl ring have been shown to enhance or diminish inhibitory activities against specific enzymes or receptors .
Synthesis and Chemical Properties
The synthesis of this compound typically involves various organic reactions that allow for functionalization at different positions on the indole and phenoxy rings. Recent advancements in synthetic methodologies have facilitated the efficient production of these compounds, enabling researchers to explore a broader range of derivatives with tailored properties .
Material Science Applications
Beyond medicinal applications, this compound has potential uses in material science. Its unique electronic properties make it suitable for applications in organic electronics and photonics, including conducting polymers and fluorescent dyes. The compound's ability to form stable interactions with other materials can lead to innovations in device fabrication and performance enhancement .
Case Studies
Mechanism of Action
The mechanism of action of 4-phenoxy-1H-indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Phenyl-1H-indole: Similar structure but with a phenyl group instead of a phenoxy group.
4-Methoxy-1H-indole: Contains a methoxy group at the 4-position instead of a phenoxy group.
4-Chloro-1H-indole: Features a chloro group at the 4-position.
Uniqueness: 4-Phenoxy-1H-indole is unique due to the presence of the phenoxy group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Biological Activity
4-Phenoxy-1H-indole is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a phenoxy group attached to the indole nucleus. The indole scaffold is recognized for its versatile biological activity, making it a valuable structure in drug design.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, indole-based compounds have been shown to inhibit cell proliferation in various cancer cell lines. Research indicates that compounds with an indole structure can target multiple pathways involved in cancer progression, such as tubulin polymerization and DNA topoisomerase inhibition .
Table 1: Anticancer Activity of Indole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (breast) | 5.2 | Induction of apoptosis via caspase activation |
This compound | HCT-116 (colon) | 6.8 | Inhibition of cell cycle progression |
Compound 5m | Various | 1.17 | Upregulation of pro-apoptotic proteins |
Anti-inflammatory Effects
The anti-inflammatory properties of indole derivatives have also been extensively studied. For example, certain derivatives effectively inhibit the production of inflammatory mediators like TNF-α and IL-6 in macrophages, suggesting their potential in treating inflammatory diseases .
Case Study: Anti-inflammatory Activity
In a study involving RAW 264.7 macrophages, compounds derived from indole showed significant inhibition of lipopolysaccharide (LPS)-induced inflammation, demonstrating a promising therapeutic avenue for chronic inflammatory conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : Indole derivatives often interact with various receptors, including G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways .
- Cell Cycle Modulation : Compounds like this compound have been shown to induce cell cycle arrest, particularly at the G1 phase, leading to reduced proliferation in cancer cells .
- Apoptosis Induction : Many studies report that indole derivatives can trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Pharmacokinetics and Toxicity
Research into the pharmacokinetics of indole derivatives indicates favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, compounds have demonstrated low toxicity in preliminary studies, highlighting their potential as therapeutic agents without significant adverse effects on vital organs .
Properties
Molecular Formula |
C14H11NO |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-phenoxy-1H-indole |
InChI |
InChI=1S/C14H11NO/c1-2-5-11(6-3-1)16-14-8-4-7-13-12(14)9-10-15-13/h1-10,15H |
InChI Key |
VYXXECBUSAHQQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
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